molecular formula C15H11ClN2O B11847015 2-(Chloromethyl)-1-phenylquinazolin-4(1H)-one CAS No. 66478-79-3

2-(Chloromethyl)-1-phenylquinazolin-4(1H)-one

Cat. No.: B11847015
CAS No.: 66478-79-3
M. Wt: 270.71 g/mol
InChI Key: AKAWAVBKOIOREJ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-phenylquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1-phenylquinazolin-4(1H)-one typically involves the reaction of 2-aminobenzophenone with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone ring. The reaction conditions generally require refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-phenylquinazolin-4(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states. Reduction reactions can also modify the quinazolinone ring.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, azides, nitriles, and other heterocyclic compounds. These derivatives often exhibit enhanced biological activities and are of significant interest in medicinal chemistry.

Scientific Research Applications

2-(Chloromethyl)-1-phenylquinazolin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound and its derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer agents.

    Medicine: Quinazolinone derivatives have shown promise in the development of new therapeutic agents for various diseases, including cancer, bacterial infections, and inflammatory conditions.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-phenylquinazolin-4(1H)-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the quinazolinone ring can interact with various biological pathways, modulating cellular processes and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-1H-benzimidazole: Known for its antifungal and antibacterial activities.

    2-(Chloromethyl)-4-methoxyl-3,5-dimethylpyridine: Used in the synthesis of various pharmaceuticals.

    2-(Chloromethyl)benzimidazole: Studied for its potential as an intermediate in organic synthesis.

Uniqueness

2-(Chloromethyl)-1-phenylquinazolin-4(1H)-one stands out due to its unique quinazolinone structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and drug development.

Properties

CAS No.

66478-79-3

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

IUPAC Name

2-(chloromethyl)-1-phenylquinazolin-4-one

InChI

InChI=1S/C15H11ClN2O/c16-10-14-17-15(19)12-8-4-5-9-13(12)18(14)11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

AKAWAVBKOIOREJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)N=C2CCl

Origin of Product

United States

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